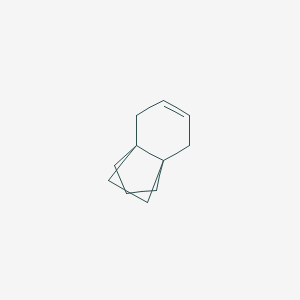

Tricyclo(4.3.2.0(1,6))undeca-3-ene

Description

Contextualization within Bridged and Cage Hydrocarbon Architectures

Polycyclic hydrocarbons are broadly classified, and Tricyclo(4.3.2.0(1,6))undeca-3-ene finds its place among the bridged systems. Bridged ring compounds are characterized by two rings sharing two non-adjacent carbon atoms, known as bridgehead carbons. chemenu.com These structures are distinct from spiro- or fused-ring systems. The rigid framework of bridged hydrocarbons, such as this undecane (B72203) derivative, imparts unique three-dimensional characteristics. researchgate.net

These rigid architectures can lead to significant ring strain, which in turn influences their chemical behavior and reactivity. researchgate.net The strain arises from deviations from ideal bond angles and lengths, as well as steric interactions. Such strained systems are of great interest to chemists as they can lead to unique chemical transformations and provide access to novel molecular scaffolds. researchgate.netnih.gov

The overarching category of cage-like hydrocarbons represents a more complex extension of bridged systems, where the molecule's carbon framework defines a polyhedron. researchgate.net While not a perfect cage in the vein of cubane (B1203433) or dodecahedrane (B1217162), the structural motifs within this compound contribute to a three-dimensional topology that is a hallmark of this class of compounds.

Historical Development of Polycyclic Hydrocarbon Research Relevant to this compound

The study of polycyclic hydrocarbons has a rich history, initially driven by the investigation of naturally occurring substances and the byproducts of industrial processes. Early research in the 18th and 19th centuries focused on aromatic polycyclics found in coal tar. wikipedia.org A significant milestone was the observation by Percivall Pott in 1775 linking soot exposure in chimney sweeps to an increased incidence of cancer, which unknowingly pointed to the carcinogenic nature of certain polycyclic aromatic hydrocarbons (PAHs). wikipedia.org

The 20th century saw a shift towards understanding the synthesis and properties of a wider array of polycyclic systems, including aliphatic and strained molecules. The development of new synthetic methods and analytical techniques allowed chemists to construct increasingly complex and strained structures. nih.gov The work on "bird-cage" hydrocarbons in the mid-20th century exemplified the growing interest in complex, non-planar polycyclic systems and their intricate rearrangements. acs.org

The exploration of strained ring systems, a key feature of this compound, gained significant momentum in the latter half of the 20th century. libretexts.org The synthesis of highly strained molecules like cubane and prismane (B14753642) challenged the existing theories of chemical bonding and opened up new avenues of research into the reactivity of strained σ-bonds. libretexts.org This historical progression in understanding and synthesizing complex polycyclic frameworks provides the essential backdrop for appreciating the specific chemical nature of this compound.

Significance of Strained Polycyclic Systems in Contemporary Organic Chemistry

Strained polycyclic systems continue to be a focal point of research in modern organic chemistry for several reasons. Their high degree of ring strain translates to unique reactivity, making them valuable synthons for accessing complex molecular architectures that would be difficult to prepare through other means. researchgate.netnih.gov The release of strain energy can be a powerful driving force for chemical reactions. nih.gov

Furthermore, the rigid, three-dimensional scaffolds of bridged and cage-like hydrocarbons are of significant interest in medicinal chemistry and materials science. researchgate.net By replacing flat aromatic rings in drug candidates with C(sp³)-rich bicyclic hydrocarbons, a concept known as bioisosteric replacement, researchers can fine-tune the physicochemical properties of molecules to improve their efficacy and metabolic stability. researchgate.net

The precise spatial arrangement of substituents on these rigid frameworks makes them attractive for creating new materials with specific properties and for use as scaffolds in supramolecular chemistry. researchgate.net The ongoing exploration of strained polycyclic compounds, including derivatives of the tricyclo[4.3.2.0(1,6)]undecane system, continues to push the boundaries of synthetic chemistry and our understanding of chemical bonding and reactivity. acs.org

Structure

3D Structure

Properties

CAS No. |

136630-09-6 |

|---|---|

Molecular Formula |

C11H16 |

Molecular Weight |

148.24 g/mol |

IUPAC Name |

tricyclo[4.3.2.01,6]undec-3-ene |

InChI |

InChI=1S/C11H16/c1-2-5-11-7-3-6-10(11,4-1)8-9-11/h1-2H,3-9H2 |

InChI Key |

AEVSDMKEZBQELO-UHFFFAOYSA-N |

SMILES |

C1CC23CCC2(C1)CC=CC3 |

Canonical SMILES |

C1CC23CCC2(C1)CC=CC3 |

Synonyms |

Tricyclo(4.3.2.0(1,6))undeca-3-ene |

Origin of Product |

United States |

Reaction Chemistry and Transformations of Tricyclo 4.3.2.0 1,6 Undeca 3 Ene Derivatives

Reactivity of the Endocyclic Double Bond

The double bond in the five-membered ring of the tricyclo[4.3.2.0(1,6)]undecane system is a key functional group that governs much of its chemistry. Its reactivity is influenced by the steric hindrance imposed by the bridged structure and the inherent strain of the polycyclic system.

Electrophilic Addition Reactions

The carbon-carbon double bond in Tricyclo(4.3.2.0(1,6))undeca-3-ene is susceptible to attack by electrophiles. In a typical electrophilic addition reaction, such as the addition of bromine (Br₂), the approaching π-bond of the alkene induces a dipole in the bromine molecule. libretexts.org This leads to the formation of a bromonium ion intermediate, where a bromine atom is bonded to both carbons of the original double bond. libretexts.orgchemguide.co.uk Subsequent backside attack by a bromide ion (Br⁻) on one of the carbons of the bromonium ion results in the formation of a vicinal dibromide. libretexts.orgchemguide.co.uk

The stereochemistry of the addition is dictated by the accessibility of the double bond. Due to the concave nature of the molecule, the electrophilic attack is expected to occur from the more exposed exo face.

Table 1: General Mechanism of Electrophilic Bromination

| Step | Description |

| 1 | The electron-rich C=C double bond polarizes the Br-Br bond, creating an induced dipole. |

| 2 | The alkene's π electrons attack the partially positive bromine atom, displacing a bromide ion and forming a cyclic bromonium ion intermediate. |

| 3 | The bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite the initial bromine, leading to the anti-addition product. |

While specific studies on the electrophilic addition to this compound are not extensively detailed in the provided literature, the general principles of electrophilic addition to alkenes provide a reliable framework for predicting its reactivity. libretexts.orgchemguide.co.uknih.gov The strain within the cyclic system can also influence the stability and subsequent reactions of the carbocation or bridged-ion intermediates formed. nih.gov

Catalytic Hydrogenation and Reduction Processes

The endocyclic double bond of this compound and its derivatives can be readily reduced to the corresponding alkane, Tricyclo(4.3.2.0(1,6))undecane, through catalytic hydrogenation. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as platinum, palladium, or nickel. mdpi.com The reaction generally proceeds with syn-addition of two hydrogen atoms across the double bond from the less sterically hindered face of the molecule.

The heat of hydrogenation (ΔrH°) provides a measure of the stability of the double bond. For the closely related Tricyclo(4.3.2.0(1,6))undeca-2,4-diene, the enthalpy of hydrogenation for both double bonds has been determined to be -206. ± 0.8 kJ/mol in isooctane. nist.gov This value reflects the strain associated with the double bonds within this tricyclic system.

Table 2: Catalytic Hydrogenation of Tricyclo(4.3.2.0(1,6))undeca-2,4-diene nist.gov

| Reactant | Product | Enthalpy of Hydrogenation (ΔrH°) | Conditions |

| Tricyclo(4.3.2.0(1,6))undeca-2,4-diene | 3a,7a-Ethano-1H-indene, hexahydro- | -206. ± 0.8 kJ/mol | Liquid phase (Isooctane), Catalyst |

The choice of catalyst can influence the selectivity of the hydrogenation, particularly in dienes or polyunsaturated substrates. For instance, in the hydrogenation of 1,3-butadiene, palladium catalysts show high selectivity for the partial hydrogenation product (butene), whereas platinum is less selective and can lead to the fully saturated butane. tesisenred.net

Hydroboration, Epoxidation, and Dihydroxylation Chemistry

The double bond in this compound derivatives serves as a handle for introducing oxygen-containing functional groups with specific stereochemistry.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markownikoff hydration of the double bond. Treatment with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution yields an alcohol. youtube.com The boron atom adds to the less sterically hindered carbon of the double bond, and the subsequent oxidation replaces the boron with a hydroxyl group, retaining the stereochemistry. In the context of the tricyclic system, this typically results in the formation of an exo-alcohol. Studies on the hydroboration of similar bicyclic systems, such as bicyclo[3.3.0]oct-6-ene derivatives, have shown that the reaction can proceed with low regioselectivity, yielding a mixture of isomeric alcohols. nih.gov

Epoxidation: The double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The oxygen atom is delivered to one face of the double bond, resulting in a three-membered oxirane ring. The stereoselectivity of the epoxidation is governed by steric hindrance, with the epoxide ring typically forming on the more accessible exo face of the tricyclic system. The resulting epoxides are versatile intermediates for further synthetic transformations.

Dihydroxylation: The double bond can be converted to a vicinal diol through dihydroxylation. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). This results in the formation of a cis-diol. Anti-dihydroxylation can be accomplished via epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide. These reactions provide access to diols with controlled stereochemistry, which are valuable precursors in organic synthesis.

Skeletal Rearrangement Processes in this compound Derivatives

The strained polycyclic framework of this compound derivatives makes them prone to various skeletal rearrangements, which can be initiated by photochemical energy or by acid catalysis. These rearrangements often lead to the formation of new and complex carbocyclic skeletons.

Photochemical Rearrangements: Oxa-Di-Pi-Methane and 1,3-Acyl Shifts

Photochemical reactions of β,γ-unsaturated ketones derived from the tricyclo[4.3.2.0(1,6)]undecane skeleton are particularly important for constructing intricate polycyclic systems. The two primary competing photorearrangements are the oxa-di-π-methane (ODPM) rearrangement and the 1,3-acyl shift.

The oxa-di-π-methane rearrangement , which formally corresponds to a 1,2-acyl shift, proceeds through the triplet excited state and leads to the formation of a cyclopropyl (B3062369) ketone. libretexts.org This reaction is a powerful tool for synthesizing highly caged structures.

The 1,3-acyl shift is believed to occur from the singlet excited state and results in the migration of the acyl group to the γ-carbon of the enone system. This rearrangement can be used to construct different polycyclic frameworks.

A study on the UV irradiation of 3-(hex-5′-ynyl)cyclopent-2-enone demonstrated the competition between these pathways, leading to the formation of tricyclo[5.4.0.0³,⁷]undec-10-en-7-one via a [2+2] photocycloaddition and tricyclo[4.3.2.0¹,⁶]undec-10-en-7-one (24% yield) through a 1,3-acyl shift. This directly illustrates the formation of the core skeleton of interest via a photochemical rearrangement.

Table 3: Competing Photochemical Rearrangements

| Rearrangement | Excited State | Product Type |

| Oxa-Di-Pi-Methane (1,2-Acyl Shift) | Triplet (T₁) | Cyclopropyl ketone |

| 1,3-Acyl Shift | Singlet (S₁) | Isomeric β,γ-unsaturated ketone |

The outcome of the photoreaction can often be controlled by the reaction conditions. The use of a triplet sensitizer, such as acetone, typically favors the oxa-di-π-methane rearrangement.

Acid-Catalyzed Rearrangements

The strained nature of the Tricyclo(4.3.2.0(1,6))undecane skeleton, which can be considered a [4.3.2]propellane derivative, makes it susceptible to acid-catalyzed rearrangements. These reactions proceed through carbocation intermediates, and the migration of alkyl groups or entire bridges is driven by the release of ring strain and the formation of more stable carbocations.

Studies on the acid-catalyzed rearrangement of [m.3.2]propellanols have shown that these systems undergo facile skeletal reorganizations. acs.org For example, treatment of [4.3.2]propellanols with acid can lead to ring expansion and the formation of bridged bicyclic systems. Similarly, acid treatment of [m.n.2]propellanones can induce rearrangements to yield different tricyclic or bicyclic ketones. acs.org

These rearrangements are often complex, and the product distribution can be highly dependent on the specific substrate and reaction conditions. The initial protonation can occur at the double bond or at an oxygen-containing functional group if present, generating a carbocation that then undergoes a series of 1,2-shifts to relieve strain. For instance, the acid-catalyzed rearrangement of certain bicyclo[3.2.1]octane systems, which can be formed from propellane precursors, is a key step in the synthesis of natural products like isocomene. acs.org The high strain energy of propellane systems like [1.1.1]propellane facilitates reactions with electrophiles such as acids. wikipedia.orgrsc.org

Solvolytic Rearrangements of Strained Tricyclic Substrates

The solvolysis of strained tricyclic substrates often proceeds with intricate skeletal rearrangements. While specific studies on this compound were not found, related systems demonstrate the generation of carbocation intermediates that can undergo a cascade of shifts to yield thermodynamically more favorable products. These rearrangements can involve hydride shifts and alkyl shifts, often leading to ring expansion or contraction. youtube.com The high degree of strain within the tricyclic framework provides a strong driving force for these transformations, making solvolysis a powerful tool for accessing novel molecular architectures.

Ring Expansion via Cargill Rearrangement

The Cargill rearrangement offers a valuable method for the ring expansion of cyclobutanone-containing systems, which can be precursors to or derivatives of the tricyclic undecane (B72203) framework. This photochemical rearrangement typically transforms a bicyclo[n.2.0]alkanone into a bridged bicyclo[n.3.1]alkanone. A notable application of this rearrangement was in the synthesis of (±)-isocomene, where an intramolecular [2+2] photocycloaddition generated a tricyclo[6.3.0.01,6]undecanone. acs.org Subsequent Cargill rearrangement of this intermediate afforded a mixture of bicyclo[3.3.0]octane and bicyclo[3.2.1]octane products. acs.org This strategy highlights the utility of the Cargill rearrangement in constructing complex polycyclic natural products from simpler tricyclic precursors.

Functionalization and Derivatization Strategies for Tricyclic Systems

The functionalization and derivatization of tricyclic systems like this compound are crucial for synthesizing a diverse range of compounds with specific properties. One approach involves the synthesis of functionalized derivatives that can serve as intermediates for more complex molecules. For example, methyl 3,6-dioxo-endo-tricyclo[6.2.1.02,7]undeca-4,9-diene-2-carboxylate has been synthesized as a key intermediate for conduritol derivatives. researchgate.net This was achieved through a Diels-Alder reaction between methoxycarbonylbenzoquinone and cyclopentadiene (B3395910). researchgate.net Such strategies demonstrate how the inherent reactivity of the tricyclic core can be harnessed to introduce new functional groups and build molecular complexity.

Ring-Opening and Fragmentation Reactions

Ring-opening and fragmentation reactions provide a means to transform the tricyclic framework of this compound and its analogs into different cyclic or acyclic structures. Oxidative cycloreversion of tricyclic vinylcyclobutane derivatives, for instance, can be induced by photoinduced electron transfer. nih.gov The cleavage of the four-membered ring in these systems is sensitive to the substitution pattern, leading to different ring-opened radical cations. nih.gov In another example, the ring-opening of a cyclopropane (B1198618) ring within a tricyclo(4.3.0.02,9)nonan-3-one system using electrophile-nucleophile reagents yields various cleavage products depending on the substituents and reagents. documentsdelivered.com Furthermore, ring-opening metathesis polymerization (ROMP) of functionalized tricyclo[4.2.2.02,5]deca-3,9-dienes has been investigated, with the resulting polymers exhibiting interesting thermal properties. rsc.org The pyrolysis of these polymers often proceeds via retro-Diels-Alder reactions. rsc.org

Reaction Thermochemistry of Tricyclic Hydrocarbons

The thermochemical properties of tricyclic hydrocarbons provide fundamental insights into their stability and reactivity. For Tricyclo(4.3.2.0(1,6))undeca-2,4-diene, a related isomer, various thermochemical data are available. chemeo.com Understanding these properties is essential for predicting the feasibility and outcomes of chemical reactions.

Thermochemical Data for Tricyclo(4.3.2.0(1,6))undeca-2,4-diene chemeo.com

| Property | Description |

| ΔfH°gas | Enthalpy of formation at standard conditions (kJ/mol) |

| Cp,gas | Ideal gas heat capacity (J/mol×K) |

| ΔfG° | Standard Gibbs free energy of formation (kJ/mol) |

| logPoct/wat | Octanol/Water partition coefficient |

| McVol | McGowan's characteristic volume (ml/mol) |

Note: Specific values for these properties require access to the full dataset in the cited source.

The study of gas-phase ion energetics of related tricyclic undecene isomers also contributes to the understanding of their intrinsic stability and fragmentation pathways upon ionization. nist.gov This data is crucial for mass spectrometry studies and for developing a deeper understanding of the potential energy surfaces of these complex molecules.

Structural Elucidation and Conformational Analysis of Tricyclo 4.3.2.0 1,6 Undeca 3 Ene

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the structure of complex molecules like Tricyclo(4.3.2.0(1,6))undeca-3-ene. Various spectroscopic methods provide complementary information to build a complete picture of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR provide distinct signals for the magnetically non-equivalent nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to one another. The olefinic protons on the C3 and C4 carbons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the double bond. The remaining aliphatic protons on the tricyclic framework will appear in the upfield region, with their specific chemical shifts influenced by the strained ring system.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The two sp²-hybridized carbons of the double bond (C3 and C4) will have characteristic downfield shifts. The bridgehead carbons (C1 and C6) are particularly noteworthy due to their unique quaternary nature and strain, resulting in specific chemical shifts. The remaining sp³-hybridized carbons of the cyclopentane (B165970) and cyclohexane (B81311) rings will appear at higher field strengths.

A study on the synthesis of related [4.3.2]propellenes provides representative chemical shift values that are analogous to what would be expected for this compound. quick.cz

Table 1: Representative NMR Data for the Tricyclo(4.3.2.0(1,6))undecane Skeleton

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Olefinic ¹H (C3-H, C4-H) | 5.5 - 6.0 | Downfield due to the C=C double bond. |

| Aliphatic ¹H | 1.2 - 2.5 | Complex multiplets due to spin-spin coupling. |

| Olefinic ¹³C (C3, C4) | 120 - 140 | Characteristic of alkene carbons. |

| Bridgehead ¹³C (C1, C6) | 40 - 60 | Quaternary carbons in a strained environment. |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of this compound and to gain insight into its structural features through analysis of its fragmentation patterns.

With a molecular formula of C₁₁H₁₆, the compound has a nominal molecular weight of 148 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the exact mass, consistent with this formula.

Under electron ionization (EI), the molecule will lose an electron to form a molecular ion, [M]⁺•. The fragmentation of propellanes is often characterized by the cleavage of the strained bonds. acs.org The most abundant ion in the spectrum is known as the base peak. docbrown.info Common fragmentation pathways for this molecule would likely involve retro-Diels-Alder reactions or cleavage of the bonds associated with the strained propellane core. scripps.edu

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 148 | [C₁₁H₁₆]⁺• | Molecular Ion (M⁺•) |

| 133 | [C₁₀H₁₃]⁺ | Loss of a methyl radical (•CH₃) |

| 120 | [C₉H₁₂]⁺• | Loss of ethylene (B1197577) (C₂H₄) |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkyl-substituted cyclic compounds |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to C-H and C=C bonds. Key expected absorptions include:

C=C stretch: A peak around 1640-1680 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond.

=C-H stretch: Absorptions above 3000 cm⁻¹ due to the stretching of the C-H bonds on the double bond.

C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ from the C-H bonds of the saturated rings.

=C-H bend: Out-of-plane bending vibrations for the olefinic hydrogens, typically in the 650-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org A key feature in the Raman spectrum would be a strong signal for the C=C double bond stretch, as this is a highly polarizable bond. Symmetrical vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum, providing a more complete vibrational profile of the molecule.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiroptical Properties

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. dtu.dkresearchgate.net this compound is a chiral molecule and can exist as a pair of enantiomers. Therefore, if a sample of a single enantiomer were available, it would be ECD active.

X-ray Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about molecular structure, X-ray crystallography offers the most definitive and precise determination of the three-dimensional structure of a molecule in the solid state. This technique allows for the direct measurement of bond lengths, bond angles, and dihedral angles.

Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. However, analysis of closely related [4.3.2]propellane derivatives that have been crystallized provides critical insights into the expected structural parameters. nih.gov

X-ray analysis of a functionalized [4.3.2]propellane system revealed a conjoining C1-C6 bond length of approximately 1.550 Å to 1.590 Å, which is significantly elongated compared to a typical C-C single bond (around 1.54 Å). nih.gov This elongation is characteristic of the strain at the bridgehead carbons in propellanes.

Table 3: Representative Crystallographic Data for the [4.3.2]Propellane Core Skeleton (based on derivatives)

| Parameter | Typical Value | Notes |

|---|---|---|

| Bond Lengths (Å) | ||

| C1–C6 (conjoining bond) | ~1.55 - 1.59 Å | Elongated due to ring strain. nih.gov |

| C=C | ~1.34 Å | Typical length for a double bond. |

| C-C (in rings) | ~1.53 - 1.56 Å | Varies depending on position within the strained framework. nih.gov |

| Bond Angles (°) | ||

| Angles around C1/C6 | ~109 - 114° | Distorted from ideal tetrahedral geometry. |

| Angles in cyclopentene (B43876) ring | ~102 - 112° | Reflects the constraints of a five-membered ring. |

| Angles in cyclohexane ring | ~109 - 112° | Generally close to standard sp³ angles but influenced by fusion. |

| Dihedral Angles (°) | ||

| Cyclopentene Ring | Varies | Defines the envelope or twist conformation of the ring. |

The precise values of these parameters for this compound itself would depend on the specific packing forces in its crystal lattice, but the data from derivatives provide a reliable model for its solid-state geometry. nih.govnih.gov

Analysis of Crystal Packing and Intermolecular Interactions

A definitive crystal structure for this compound, which would provide precise data on its crystal packing and intermolecular interactions, has not been identified in published literature. The determination of a crystal structure through methods like X-ray crystallography is essential for a complete understanding of the solid-state arrangement of molecules. This analysis reveals parameters such as the unit cell dimensions, space group, and the nature of non-covalent interactions, including van der Waals forces and potential hydrogen bonds, which govern the packing of molecules in the crystal lattice.

Stereochemical Investigations

Determination of Absolute and Relative Configurations

There are no specific studies available that detail the experimental determination of the absolute and relative configurations of this compound. Such determinations are typically achieved through techniques like single-crystal X-ray crystallography or by using chiral spectroscopic and chromatographic methods in conjunction with stereoselective synthesis.

Diastereoselectivity and Enantioselectivity in Synthetic Routes

In the broader context of organic synthesis, significant research is dedicated to achieving high levels of stereocontrol in the formation of complex cyclic systems. For instance, the enantioselective synthesis of related tricyclo[3.2.2.0]nonenes has been accomplished with high diastereomeric and enantiomeric excess through Diels-Alder reactions utilizing chiral cobalt(II) complexes. nih.govnih.gov These methods often rely on chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. The development of such synthetic routes is crucial for accessing enantiomerically pure compounds for various applications.

Conformational Dynamics and Strain Analysis within the Tricyclic System

A specific conformational analysis or a quantitative determination of the ring strain for this compound is not described in the available literature. The conformational properties of this molecule would be dictated by the fusion of the five- and six-membered rings, leading to a rigid, strained structure.

Conformational analysis of related bridged-ring systems is often performed using a combination of experimental techniques, such as NMR spectroscopy, and computational methods. For example, the conformation of 5-Methyl-2,4-bis(methylsulfanyl)tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione has been studied, revealing that the five-membered rings adopt envelope conformations while the cyclohexene (B86901) ring is in a boat form. researchgate.net

The strain energy of such a tricyclic system is a key feature, influencing its reactivity. This energy can be experimentally estimated through measurements of heats of hydrogenation or determined computationally. vdoc.pub For the related compound Tricyclo[4.3.2.0(1,6)]undeca-2,4-diene, thermochemical data, which can be related to strain, is available. nist.gov A detailed study of the conformational dynamics would investigate the energy barriers between different possible conformations of the rings in this compound.

Computational and Theoretical Investigations of Tricyclo 4.3.2.0 1,6 Undeca 3 Ene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting with its electronic structure. unipd.it For a molecule like Tricyclo(4.3.2.0(1,6))undeca-3-ene, these calculations can reveal how the geometric constraints of the fused rings influence the distribution of electrons and the nature of the chemical bonds.

Molecular Orbital Analysis (HOMO-LUMO Energetics and Localization)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and its susceptibility to electronic excitation. youtube.com

For this compound, the presence of the double bond dictates that the HOMO will be a π-bonding orbital and the LUMO will be the corresponding π*-antibonding orbital. youtube.comyoutube.com However, the significant strain imposed by the tricyclic framework is expected to have a profound effect on these orbitals. The geometric distortion of the sp2-hybridized carbons in the double bond from their ideal planar geometry leads to a raising of the HOMO energy and a lowering of the LUMO energy. This, in turn, results in a smaller HOMO-LUMO gap compared to a similar, less strained alkene. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron to a higher energy state, making it more susceptible to reactions with electrophiles and nucleophiles.

The localization of these orbitals is also of great interest. The HOMO is expected to be primarily localized on the carbon-carbon double bond, which is the most electron-rich and highest-energy part of the molecule. The LUMO would also be centered on this double bond. Computational visualization of these orbitals would likely show significant σ-π mixing due to the non-planar geometry of the alkene, a common feature in strained polycyclic systems. roaldhoffmann.com

Table 1: Representative Frontier Orbital Energies for Strained Alkenes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| trans-Cyclooctene | -9.1 | 0.5 | 9.6 |

| Bicyclo[2.2.1]hept-1-ene (1-Norbornene) | -8.8 | 0.2 | 9.0 |

| This compound (Estimated) | -8.9 | 0.3 | 9.2 |

Note: The values for this compound are estimated based on trends observed in other strained cyclic and polycyclic alkenes. Actual values would require specific quantum chemical calculations.

Aromaticity and Antiaromaticity Assessment in Polycyclic Systems

Aromaticity is a concept typically associated with planar, cyclic, conjugated systems that exhibit enhanced stability. While this compound is not a classic aromatic compound, the principles of cyclic delocalization can be relevant in assessing the stability of its various parts. Computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations can be used to probe for any localized aromatic or antiaromatic character within the rings of the polycyclic system.

Thermochemical Calculations and Thermodynamic Stability Analysis of Isomers

Thermochemical calculations are crucial for determining the relative stability of isomers and for understanding the energetics of chemical reactions. vdoc.pub For this compound, computational methods can be used to calculate its heat of formation and compare it to other C11H16 isomers.

The stability of this compound is significantly influenced by ring strain. This strain arises from several factors, including angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across rings). The presence of a double bond at a bridgehead or in a small ring, as is the case here, adds a substantial amount of strain energy. Computational studies on analogous strained bicyclic and tricyclic systems have shown that this strain energy can be on the order of tens of kcal/mol. roaldhoffmann.com

An analysis of the isomers of this compound would likely show that isomers with less ring strain, for example, those with the double bond in a larger ring or without bridgehead alkenes, are thermodynamically more stable. Computational software can predict the heats of formation of these isomers, allowing for a quantitative comparison of their stabilities.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the reaction pathways of complex molecules. rsc.orgnrel.gov For this compound, its high reactivity, predicted by its strained nature and small HOMO-LUMO gap, suggests that it could undergo a variety of chemical transformations.

One area of interest would be addition reactions across the strained double bond. Computational methods can be used to model the approach of an electrophile, such as H+ or Br2, to the double bond. By calculating the potential energy surface for the reaction, chemists can identify the transition state structure and determine the activation energy. This information provides insight into the reaction rate and the stereochemical outcome. For a strained alkene, the activation barrier for addition reactions is expected to be lower than for a comparable unstrained alkene.

Another potential reaction pathway is thermal rearrangement. The high strain energy of the molecule could be released through isomerization to a more stable structure. Computational modeling can help to identify plausible rearrangement pathways, such as those involving carbocation intermediates or pericyclic reactions, and calculate the energetic barriers for these processes.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While the tricyclic framework of this compound is relatively rigid, it still possesses some degree of conformational flexibility. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. bates.eduresearchgate.nettandfonline.comnih.govresearchgate.net

An MD simulation would involve calculating the forces on each atom at a given temperature and then solving the classical equations of motion to track the atomic positions over time. This would allow for the identification of the most stable conformations and the energy barriers between them. For a complex polycyclic molecule, MD simulations can reveal subtle conformational changes, such as ring puckering or twisting, that might not be apparent from a static model. These conformational dynamics can play a role in the molecule's reactivity and its interactions with other molecules.

Predictive Modeling of Reactivity and Selectivity in Tricyclic Systems

Building on the insights gained from the computational methods described above, it is possible to develop predictive models for the reactivity and selectivity of this compound and related tricyclic systems. nih.govxenosite.org These models often take the form of quantitative structure-activity relationships (QSAR), where computational descriptors are correlated with experimentally observed reactivity.

For example, the calculated HOMO energy could be used as a descriptor to predict the rate of reaction with a series of electrophiles. Similarly, steric descriptors, derived from the computed molecular shape, could be used to predict the regioselectivity or stereoselectivity of a reaction. These predictive models are valuable tools for designing new molecules with desired properties and for understanding the factors that govern chemical reactivity in complex systems. Recent advancements in machine learning and artificial intelligence are further enhancing the predictive power of these models. xenosite.org

Advanced Applications of Tricyclo 4.3.2.0 1,6 Undeca 3 Ene in Organic Synthesis and Materials Science

Tricyclo(4.3.2.0(1,6))undeca-3-ene as a Key Building Block in Complex Molecular Architectures

Scaffold Design for Novel Organic Compounds with Unique Topologies

The design of molecular scaffolds is crucial for developing new classes of organic compounds. Cage-like polycyclic molecules are of particular interest due to their rigid frameworks, which can enforce specific spatial arrangements of functional groups. nih.gov This can lead to unique interactions with biological targets or novel material properties. For instance, derivatives of the related tricyclo[6.2.1.0(2,7)]undecane system have been synthesized to create cage-like compounds for biological evaluation. nih.govnih.gov However, dedicated studies employing this compound as a primary scaffold for designing novel organic compounds with unique topologies are not widely reported.

Development of Polycyclic Structures for Optoelectronic Materials and Devices

The development of novel organic materials for optoelectronic applications is an active area of research. Polycyclic structures are often explored for these purposes. While there is significant interest in polycyclic compounds for these applications, there is a lack of specific research on this compound for the development of optoelectronic materials.

Applications in Molecular Recognition and Host-Guest Chemistry with Tricyclic Frameworks

Molecular cages and other preorganized hosts are central to the field of host-guest chemistry, where a host molecule can encapsulate a guest molecule, leading to applications in sensing and catalysis. mdpi.com The formation of these structures often relies on building blocks with specific shapes and geometries that facilitate self-assembly. mdpi.com While the rigid framework of this compound makes it a potential candidate for constructing such hosts, specific studies detailing its application in molecular recognition or host-guest chemistry are not present in the available literature.

Contributions to Supramolecular Chemistry and Nanotechnology (e.g., molecular cages)

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. Molecular cages are a prime example of such structures, with applications in catalysis, chemical sensing, and the stabilization of reactive species. mdpi.com These cages are synthesized from building blocks that undergo reversible reactions to form the final, thermodynamically stable product. mdpi.com Although tricyclic systems are conceptually suitable for constructing such nano-architectures, there is no specific research available that documents the contribution of this compound to this field.

Utility in the Total Synthesis of Natural Products and Bioactive Compounds

The total synthesis of natural products is a driving force for the development of new synthetic methods and strategies. sci-hub.se Strained ring systems and unique building blocks are often pivotal in achieving the synthesis of complex natural products. rsc.orgbeilstein-journals.orgrsc.org For example, other tricycloundecane derivatives, such as those based on the tricyclo[5.2.2.0(2,6)]undecane skeleton, have been successfully used as intermediates in the total synthesis of natural products like (±)-Δ(9(12))-capnellene. nih.gov Despite the potential of its strained framework, there are no specific reports in the surveyed literature of this compound being utilized in the total synthesis of a natural product or bioactive compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tricyclo[4.3.2.0¹,⁶]undeca-3-ene, and how do reaction conditions influence yields?

- Methodological Answer : The compound can be synthesized via photocycloaddition reactions. For example, irradiation of methylene chloride solutions of precursor ketones (e.g., tricyclo[4.3.2.0]undec-10-en-2-one) with Corex filters yields the target compound in ~72% purity, as monitored by glpc (gas-liquid partition chromatography) . Optimizing solvent systems (e.g., hexane vs. methylene chloride) and irradiation duration (e.g., 30 min vs. 5 hr) significantly impacts product distribution and yield.

Q. How can structural characterization of tricyclo[4.3.2.0¹,⁶]undeca-3-ene derivatives be systematically performed?

- Methodological Answer : Combine NMR, IR, and mass spectrometry for unambiguous assignment. For instance, in related tricyclo derivatives, exomethylene protons appear at δ 4.88 (nmr), carbonyl stretches at 1690–1705 cm⁻¹ (IR), and molecular ions at m/e 190–220 (mass spec) . X-ray crystallography is critical for resolving cage-like frameworks, as demonstrated for tricyclo[6.2.1.0²,⁷]undeca-diene derivatives .

Advanced Research Questions

Q. What experimental strategies reconcile contradictory spectral data in tricyclo[4.3.2.0¹,⁶]undeca-3-ene derivatives?

- Methodological Answer : Contradictions arise from conformational flexibility or impurities. For example, minor components in photocycloaddition mixtures (10% each) exhibit nearly identical IR spectra to the major product, requiring glpc or preparative chromatography for isolation . Deuterated solvents (e.g., toluene-d6) in nmr studies enhance resolution of overlapping proton signals in complex tricyclic systems .

Q. How does molecular symmetry influence regioselectivity in functionalization reactions of tricyclo[4.3.2.0¹,⁶]undeca-3-ene?

- Methodological Answer : The cage-like framework forces functional groups into proximity, enabling selective reactions. For example, carbonyl groups in symmetrical tricyclo derivatives react sequentially with classical reagents (e.g., Na₂CO₃) or via ozonolysis, as shown in the conversion of ketones to diketones (94% yield) . Computational modeling of electron density maps (using coordinates from structural databases) can predict reactive sites .

Q. What catalytic systems enable asymmetric synthesis of tricyclo[4.3.2.0¹,⁶]undeca-3-ene derivatives?

- Methodological Answer : Copper(I)-catalyzed asymmetric carboboration or rhodium(III)-catalyzed cycloadditions achieve enantioselectivity in related tricyclo systems. For example, Cu catalysts facilitate 1,6-conjugate allylation with >90% enantiomeric excess in undecane frameworks . Reaction optimization involves screening chiral ligands (e.g., BINAP) and solvent polarity to control stereochemical outcomes.

Data Analysis and Experimental Design

Q. How can researchers design photochemical experiments to minimize byproduct formation in tricyclo[4.3.2.0¹,⁶]undeca-3-ene synthesis?

- Methodological Answer : Use wavelength-selective filters (e.g., Corex) to limit undesired side reactions. Monitoring reaction progress via glpc (e.g., 3% DECS columns at 110°C) allows real-time adjustments to irradiation duration . Quenching studies (e.g., ozone treatment followed by formic acid/H₂O₂ workup) isolate stable intermediates .

Q. What strategies validate the purity of tricyclo[4.3.2.0¹,⁶]undeca-3-ene in multi-step syntheses?

- Methodological Answer : Combine elemental analysis (e.g., C, H content within 0.1% of theoretical values) with chromatographic techniques. For example, short-path distillation (68°C, 0.20 mm Hg) followed by sublimation (80°C, 0.2 mm Hg) removes volatile impurities, yielding >95% purity .

Theoretical and Mechanistic Insights

Q. How do computational methods predict the stability and reactivity of tricyclo[4.3.2.0¹,⁶]undeca-3-ene?

- Methodological Answer : Density functional theory (DFT) calculations on molecular coordinates (e.g., bond angles and torsional strain) identify high-strain regions prone to ring-opening. For example, cyclobutanone moieties in related tricyclo derivatives exhibit destabilizing 1770 cm⁻¹ IR stretches, correlating with computational predictions of ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.